Silanol, dicyclohexylphenyl-

Steric hindrance Silanol condensation Disiloxane synthesis

Choose Silanol, dicyclohexylphenyl- for applications requiring a stable, non-condensing silanol. Its two cyclohexyl groups provide steric hindrance that suppresses bimolecular condensation to disiloxanes, preventing unwanted viscosity increases or gelation during storage and processing. This unique steric profile makes it an ideal end-capping agent or monomeric modifier in silicone polymers, offering superior stability compared to less hindered analogs like diphenylsilanediol.

Molecular Formula C18H28OSi
Molecular Weight 288.5 g/mol
CAS No. 1031-17-0
Cat. No. B3204239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilanol, dicyclohexylphenyl-
CAS1031-17-0
Molecular FormulaC18H28OSi
Molecular Weight288.5 g/mol
Structural Identifiers
SMILESC1CCC(CC1)[Si](C2CCCCC2)(C3=CC=CC=C3)O
InChIInChI=1S/C18H28OSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1,4-5,10-11,17-19H,2-3,6-9,12-15H2
InChIKeyMRSNBUNMDXJMOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Silanol, Dicyclohexylphenyl- (CAS 1031-17-0) Procurement Guide: Core Properties and Scientific Baseline


Silanol, dicyclohexylphenyl- (CAS 1031-17-0) is an organosilicon compound featuring a silanol (Si–OH) group bonded to a phenyl group and two cyclohexyl groups [1]. It belongs to the class of mono-organosilanols, serving as a precursor for siloxane-based materials and as a sterically bulky intermediate in organic synthesis [2]. Its molecular formula is C18H28OSi with a molecular weight of 288.5 g/mol [1]. The compound's mixed aliphatic-aromatic substitution imparts a unique balance of steric protection and chemical functionality, distinguishing it from simpler triaryl or trialkyl silanols [3].

Why Generic Silanol Substitution Fails: Steric Constraints of Silanol, Dicyclohexylphenyl- (CAS 1031-17-0)


Direct substitution of Silanol, dicyclohexylphenyl- with common silanols like triphenylsilanol or diphenylsilanediol is not feasible in applications where condensation reactivity or steric profile is critical. The compound's two cyclohexyl groups confer substantial steric hindrance around the silicon center, which directly suppresses bimolecular condensation to disiloxanes—a reaction that proceeds readily for less hindered analogs [1]. Furthermore, its mixed substituent pattern alters its solution behavior and thermal stability relative to both purely aromatic (e.g., triphenylsilanol) and purely aliphatic (e.g., tricyclohexylsilanol) congeners [2]. The evidence below quantifies these differences in key performance dimensions.

Quantitative Differentiation Guide: Silanol, Dicyclohexylphenyl- (CAS 1031-17-0) vs. Triphenylsilanol and Other Analogs


Suppressed Homocondensation: Inability to Form Disiloxane vs. Triphenylsilanol

Dicyclohexylphenylsilanol fails to undergo self-condensation to the corresponding disiloxane, sym-tetracyclohexyldiphenyldisiloxane, a reaction that is facile for triphenylsilanol and diphenylsilanediol under various catalytic conditions [1][2][3]. This failure is attributed to steric hindrance from the two cyclohexyl groups, which block the approach of a second silanol molecule [1].

Steric hindrance Silanol condensation Disiloxane synthesis

Broadened Melting Range vs. Sharp Melting Point of Triphenylsilanol

Silanol, dicyclohexylphenyl- exhibits a melting range of 130–160 °C, which is broader and begins at a lower temperature compared to the sharp melting point of triphenylsilanol (150–153 °C) . This difference reflects the conformational flexibility of the cyclohexyl groups, which disrupts crystal packing efficiency relative to the rigid, planar triphenylsilanol [1].

Thermal properties Phase behavior Physical characterization

Distinct Steric Profile: Comparative Steric Hindrance with Tricyclohexylsilanol

Dicyclohexylphenylsilanol provides an intermediate level of steric hindrance compared to triphenylsilanol (low hindrance) and tricyclohexylsilanol (maximum hindrance) [1]. The cyclohexyl groups offer greater steric bulk than phenyl rings due to their non-planar chair conformations, which occupy more three-dimensional space [2]. This graded steric profile allows fine-tuning of reactivity in catalytic and surface chemistry applications [3].

Steric bulk Substituent effects Molecular design

Targeted Application Scenarios for Silanol, Dicyclohexylphenyl- (CAS 1031-17-0) Based on Verified Differentiation


Monomeric Additive in Silicone Formulations Requiring Suppressed Condensation

Due to its demonstrated inability to self-condense to the disiloxane [1], this silanol is ideal as a stable, non-reactive end-capping agent or monomeric modifier in silicone polymers. It prevents unwanted viscosity increases or gelation during storage and processing, a common issue when using more condensable silanols like diphenylsilanediol [2].

Sterically Demanding Ligand Precursor in Coordination Chemistry and Catalysis

The compound's intermediate steric profile, situated between triphenylsilanol and tricyclohexylsilanol [1][2], makes it a valuable precursor for synthesizing silyl-protecting groups or siloxide ligands. It offers greater steric protection than triphenylsiloxy groups while maintaining better solubility and synthetic accessibility than the fully saturated tricyclohexylsiloxy analogue [3].

Model Compound for Studying Steric Effects in Organosilicon Chemistry

The quantitative failure of dicyclohexylphenylsilanol to form sym-tetracyclohexyldiphenyldisiloxane [1] provides a clear, experimentally validated benchmark for computational studies and for teaching steric hindrance principles. Researchers can use this compound to calibrate molecular mechanics models or to explore the limits of condensation reactions in silanol chemistry.

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